4-Ethyl-1,2-bis(1-phenylethyl)benzene

High-temperature solvent Thermal stability Distillation range

4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2, EC 282-599-0) is a C24H26 alkyl-aromatic hydrocarbon classified commercially as a high-boiling solvent. Its structure features a central benzene ring substituted at the 1- and 2-positions with 1-phenylethyl groups and at the 4-position with an ethyl group, yielding a molecular weight of 314.463 g/mol, a calculated density of 0.996 g/cm³, a boiling point of 422.4 °C at 760 mmHg, and a flash point of 207.6 °C.

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 84255-49-2
Cat. No. B12648882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2-bis(1-phenylethyl)benzene
CAS84255-49-2
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3
InChIInChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)24(17-20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3
InChIKeyHIWZLNTZYOZWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2): High-Boiling Aromatic Solvent for Demanding Thermal Applications


4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2, EC 282-599-0) is a C24H26 alkyl-aromatic hydrocarbon classified commercially as a high-boiling solvent [1]. Its structure features a central benzene ring substituted at the 1- and 2-positions with 1-phenylethyl groups and at the 4-position with an ethyl group, yielding a molecular weight of 314.463 g/mol, a calculated density of 0.996 g/cm³, a boiling point of 422.4 °C at 760 mmHg, and a flash point of 207.6 °C . The compound is insoluble in water but freely soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons, consistent with its high calculated LogP of 6.55 [2].

Why Generic Substitution of 4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2) Is Not Advisable Without Quantitative Verification


Although multiple C24H26 constitutional isomers and closely related alkyl-bis(phenylethyl)benzenes share the same molecular formula, their physical properties—particularly boiling point, flash point, and lipophilicity—differ measurably depending on the precise ring-substitution pattern. For example, the positional isomer 1-ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1) exhibits a boiling point approximately 6.4 °C lower (416 °C vs. 422.4 °C) and a flash point 3.9 °C lower (203.7 °C vs. 207.6 °C) than the target 1,2,4-substituted compound . The non-ethylated analog 1,2-bis(1-phenylethyl)benzene (C22H22, CAS 52006-30-1) has a substantially lower molecular weight (286.4 vs. 314.46 g/mol) and LogP (5.99 vs. 6.55), indicating markedly different volatility and partitioning behavior . In high-temperature process chemistry or specialty solvent applications where thermal operating windows, safety margins, and phase-partitioning reproducibility are critical, such differences are not interchangeable. The evidence below quantifies exactly where the 4-ethyl-1,2-substitution pattern yields performance differentiation relative to the most relevant structural analogs.

Quantitative Differentiation Evidence for 4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2) Versus Closest Analogs


Boiling Point Advantage of 4-Ethyl-1,2-bis(1-phenylethyl)benzene Over the Non-Ethylated Analog

The target compound exhibits a boiling point of 422.4 °C at 760 mmHg, which is approximately 120 °C higher than that reported for 1,2-bis(1-phenylethyl)benzene (CAS 52006-30-1, ~302 °C), the direct non-ethylated structural analog lacking the 4-ethyl substituent . This difference arises from the additional ethyl group on the central benzene ring, which increases molecular weight from 286.4 to 314.46 g/mol and enhances van der Waals interactions, substantially reducing volatility .

High-temperature solvent Thermal stability Distillation range

Flash Point Differentiation Among C24H26 Positional Isomers: Safety Margin Implications

The target compound (4-ethyl-1,2-substituted) has a flash point of 207.6 °C, which is 3.9 °C higher than the 1-ethyl-2,4-substituted isomer (CAS 84255-48-1, 203.7 °C) and 4.8 °C higher than the 1-ethyl-2,3-substituted isomer (CAS 94279-14-8, 202.8 °C) . While all three are high-flash-point solvents, the 4.8 °C spread across the three positional isomers is non-trivial in the context of safety classification boundaries (e.g., closed-cup flash point thresholds for combustible vs. flammable liquid designations under GHS/OSHA) and may affect storage, handling, and transport requirements.

Flash point safety Solvent procurement Fire hazard classification

Lipophilicity (LogP) Differentiation: Impact on Solvent Extraction and Phase Partitioning

The calculated LogP of 4-ethyl-1,2-bis(1-phenylethyl)benzene is 6.55, compared with 5.99 for the non-ethylated analog 1,2-bis(1-phenylethyl)benzene (CAS 52006-30-1), a difference of +0.56 log units . The 1-ethyl-2,4-isomer (CAS 84255-48-1) has a computed XLogP3-AA of 7.2, which is 0.65 log units higher than the target compound, indicating that positional isomerism further modulates partition behavior [1]. A ΔLogP of 0.56 corresponds to an approximately 3.6-fold difference in octanol-water partition coefficient, meaning the target compound is significantly more lipophilic than the non-ethylated analog but less so than the 2,4-isomer.

LogP Solvent extraction Phase partitioning Lipophilicity

Boiling Point Hierarchy Among C24H26 Positional Isomers: 4-Ethyl-1,2-Substitution Yields the Highest Thermal Endpoint

Among the three characterized C24H26 ethyl-bis(1-phenylethyl)benzene positional isomers, the target 4-ethyl-1,2-substitution pattern yields the highest boiling point: 422.4 °C, compared with 416 °C for the 2,4-isomer (CAS 84255-48-1) and 414.5 °C for the 2,3-isomer (CAS 94279-14-8) [1]. This represents a 7.9 °C span from lowest to highest across the isomer series. The density of all three isomers is essentially identical (0.996 g/cm³), indicating that the boiling point variation is a consequence of differences in molecular shape, packing efficiency, and intermolecular interaction geometry rather than mass effects [1].

Positional isomer Boiling point ranking Thermal solvent selection

Structural Specificity for Friedel-Crafts-Derived Synthesis: Regiochemical Purity Considerations

The 4-ethyl-1,2-bis(1-phenylethyl)benzene substitution pattern is a specific outcome of sequential Friedel-Crafts alkylation of ethylbenzene with styrene or 1-phenylethyl chloride, where the ethyl group directs incoming electrophiles to the ortho and para positions [1]. The 1-ethyl-2,4-isomer (CAS 84255-48-1) is produced as a co-product in the same reaction, and the mixture ratio depends on reaction conditions. For applications requiring a defined regioisomer—such as use as a synthetic intermediate for further functionalization, or as a structure-specific solvent in crystallization or chiral resolution—the 4-ethyl-1,2-substitution pattern offers a distinct spatial arrangement of the two 1-phenylethyl groups (adjacent, i.e., ortho to each other) that differs from the 2,4-pattern (meta relationship) [2]. This steric and electronic difference can influence π-stacking interactions, substrate binding in supramolecular chemistry, and regioselectivity in subsequent derivatization reactions.

Synthetic intermediate Regiochemical purity Friedel-Crafts alkylation

Evidence-Backed Application Scenarios for 4-Ethyl-1,2-bis(1-phenylethyl)benzene (CAS 84255-49-2) Based on Quantitative Differentiation


High-Temperature Reaction Solvent for Polycondensation and Thermal Curing Processes (>350 °C Operating Range)

With a boiling point of 422.4 °C and a flash point of 207.6 °C, the target compound provides a wider liquid thermal operating window than its positional isomers . In polyimide or polyetherimide synthesis conducted in high-boiling solvents at 180–350 °C, the 6.4–7.9 °C boiling point advantage over the 2,4- and 2,3-isomers reduces the risk of solvent boil-off and associated reactor pressure excursions. The high flash point (207.6 °C) also provides an enhanced safety margin compared to conventional high-boiling solvents such as dimethyl sulfoxide (DMSO, flash point ~87 °C) or N-methyl-2-pyrrolidone (NMP, flash point ~86 °C), although direct head-to-head thermal stability data are not yet available in the peer-reviewed literature .

Non-Polar Extraction Medium for Lipophilic Analyte Recovery in Analytical and Process Chemistry

The LogP of 6.55 positions this compound as a highly lipophilic extraction solvent, approximately 3.6-fold more hydrophobic than the non-ethylated analog 1,2-bis(1-phenylethyl)benzene (LogP 5.99) . This makes it suitable for liquid-liquid extraction of highly non-polar analytes (e.g., polycyclic aromatic hydrocarbons, lipophilic natural products, or non-polar polymer additives) from aqueous or polar matrices. For procurement decisions involving extraction solvent selection, the quantifiable LogP difference directly translates into predictable phase-partitioning performance that the lower-LogP analog cannot match .

Regiochemically Defined Synthetic Intermediate for Functionalized Aromatic Building Blocks

The 1,2-relationship of the two 1-phenylethyl substituents (ortho to each other) with the ethyl group at the 4-position provides a defined spatial template for further electrophilic aromatic substitution or directed ortho-metalation chemistry [1]. Unlike mixed-isomer solvent grades, a single defined regioisomer ensures reproducible regiochemical outcomes in subsequent synthetic steps, which is critical in pharmaceutical intermediate synthesis and in the preparation of ligands for homogeneous catalysis where substituent geometry affects metal coordination geometry [1].

Specialty High-Boiling Solvent for Heat-Transfer Fluid Formulations Requiring Narrow Boiling Range

The boiling point spread of only 7.9 °C across the three major ethyl-bis(phenylethyl)benzene positional isomers means that procurement of the single-isomer 4-ethyl-1,2-substituted compound (422.4 °C) provides a narrower, more predictable distillation range than a mixed-isomer product . For heat-transfer fluid applications where consistent vapor pressure and boiling behavior across operating cycles are critical, single-isomer sourcing can reduce compositional variability that otherwise manifests as fluctuating heat-transfer coefficients and pump cavitation risk .

Quote Request

Request a Quote for 4-Ethyl-1,2-bis(1-phenylethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.